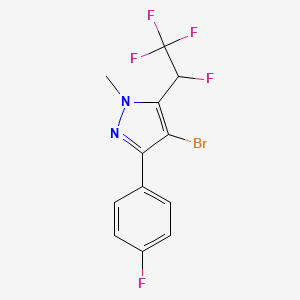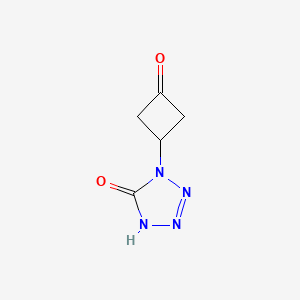
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclobutyl ring with a ketone group and a tetrazolone moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.
準備方法
The synthesis of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one typically involves the following steps:
Starting Material: The synthesis begins with 3-oxocyclobutanecarboxylic acid.
Curtius Rearrangement: This acid is converted into N-Boc-protected 1-(3-oxocyclobutyl) urea using diphenyl phosphoryl azide and triethylamine in tert-butanol.
Cyclization: The N-Boc-protected intermediate undergoes cyclization to form the tetrazolone ring under specific conditions.
Industrial production methods may involve optimizing these steps to ensure high yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The tetrazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
科学的研究の応用
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The tetrazolone ring is known to interact with active sites of enzymes, modulating their activity and affecting various biochemical pathways .
類似化合物との比較
1-(3-oxocyclobutyl)-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be compared with similar compounds such as:
3-oxocyclobutanecarboxylic acid: This compound is a precursor in the synthesis of the target compound and shares the cyclobutyl ring structure.
tert-Butyl 3-oxocyclobutylcarbamate: Another intermediate in the synthesis, featuring a similar cyclobutyl ring but with different functional groups.
The uniqueness of this compound lies in its tetrazolone ring, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C5H6N4O2 |
|---|---|
分子量 |
154.13 g/mol |
IUPAC名 |
4-(3-oxocyclobutyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H6N4O2/c10-4-1-3(2-4)9-5(11)6-7-8-9/h3H,1-2H2,(H,6,8,11) |
InChIキー |
OKTHETOJASKRCO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)N2C(=O)NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


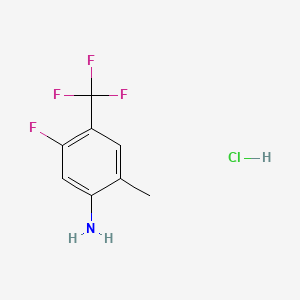
![Ethyl 7-hydroxy-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate](/img/structure/B13497146.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)

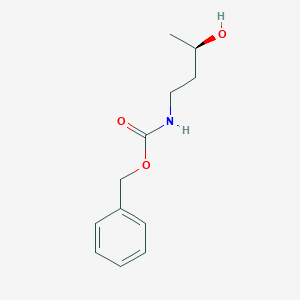
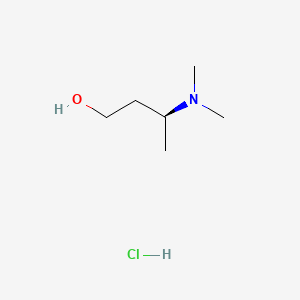
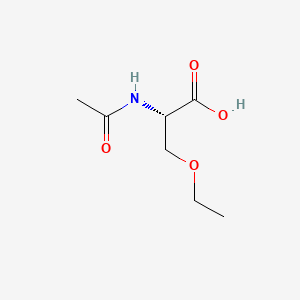
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
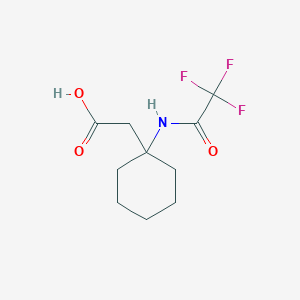
![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)
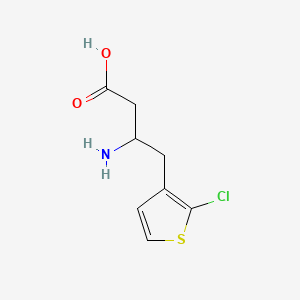

![methyl 7-hydroxy-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13497219.png)
